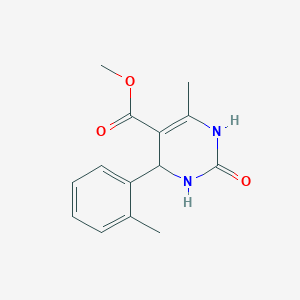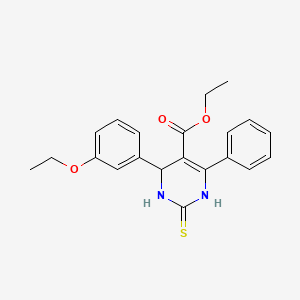![molecular formula C16H24N2O5 B4006166 oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine](/img/structure/B4006166.png)
oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine
Vue d'ensemble
Description
Oxalic acid;N’-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine is a complex organic compound that combines the properties of oxalic acid and a substituted ethane-1,2-diamineIt is a white crystalline solid that forms a colorless solution in water . The compound features a phenoxy group substituted with a prop-2-enyl group, linked to an ethane-1,2-diamine moiety.
Méthodes De Préparation
The synthesis of oxalic acid;N’-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine involves multiple steps:
Synthesis of the Phenoxy Propyl Intermediate: The initial step involves the reaction of 2-prop-2-enylphenol with a suitable alkylating agent to form 3-(2-prop-2-enylphenoxy)propyl bromide.
Formation of the Diamine: The intermediate is then reacted with ethane-1,2-diamine under controlled conditions to form the desired compound. This step typically requires a solvent such as ethanol and a catalyst to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for such complex compounds often involve optimization of reaction conditions, including temperature, pressure, and the use of catalysts to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Oxalic acid;N’-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, where the prop-2-enyl group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
Oxalic acid;N’-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for further chemical modifications.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its unique chemical structure and reactivity.
Industry: It finds applications in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of oxalic acid;N’-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the diamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to oxalic acid;N’-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine include:
Oxalic Acid Derivatives: Compounds such as oxalyl chloride and disodium oxalate share the oxalic acid moiety but differ in their reactivity and applications.
Phenoxyalkylamines: Compounds like 3-(2-phenoxypropyl)amine have similar structural features but lack the oxalic acid component, leading to different chemical and biological properties.
Substituted Ethane-1,2-diamines: Derivatives such as N,N’-diethyl-ethane-1,2-diamine exhibit similar diamine functionality but differ in their substituents, affecting their reactivity and applications.
The uniqueness of oxalic acid;N’-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
oxalic acid;N'-[3-(2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.C2H2O4/c1-2-6-13-7-3-4-8-14(13)17-12-5-10-16-11-9-15;3-1(4)2(5)6/h2-4,7-8,16H,1,5-6,9-12,15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUDKECCUCJFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCNCCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-1H-imidazole](/img/structure/B4006101.png)
![1-Benzyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4006107.png)
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid](/img/structure/B4006115.png)
![1-[2-(3,4-Dichlorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4006117.png)
![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt)](/img/structure/B4006122.png)
![N'-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4006126.png)
![1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4006128.png)

![1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4006141.png)
![N'-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4006145.png)
![N-[3-(3-bromophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4006158.png)

![4-Benzyl-1-[2-(2,4-dimethylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4006172.png)
